
3-Sulfanyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfanyl-L-tyrosine is a sulfur-containing derivative of the amino acid L-tyrosine It is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanyl-L-tyrosine typically involves the introduction of a thiol group into the tyrosine molecule. One common method is the nucleophilic substitution reaction where L-tyrosine is treated with thiolating agents under controlled conditions. For example, the reaction of L-tyrosine with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic catalysis or microbial fermentation. These methods offer advantages in terms of selectivity, yield, and environmental sustainability. For instance, the use of tyrosine ammonia lyase (TAL) in combination with sulfur-containing substrates can facilitate the production of this compound under mild conditions .
化学反应分析
Types of Reactions: 3-Sulfanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolating agents like thiourea or thioacetic acid are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various sulfur-containing derivatives.
科学研究应用
3-Sulfanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its role in protein modification and enzyme activity regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of biologically active molecules
作用机制
The mechanism of action of 3-Sulfanyl-L-tyrosine involves its interaction with various molecular targets and pathways:
相似化合物的比较
L-Cysteine: Another sulfur-containing amino acid with a thiol group.
L-Methionine: Contains a sulfur atom but in the form of a thioether.
3-Bromo-L-tyrosine: A halogenated derivative of L-tyrosine.
Comparison:
Uniqueness: 3-Sulfanyl-L-tyrosine is unique due to the specific position of the thiol group on the tyrosine molecule, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
742639-25-4 |
|---|---|
分子式 |
C9H11NO3S |
分子量 |
213.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI 键 |
YUIMQARXTGWESJ-LURJTMIESA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


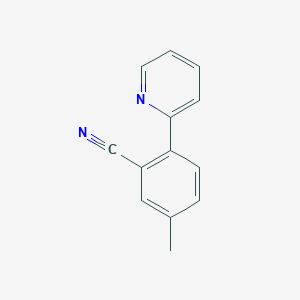
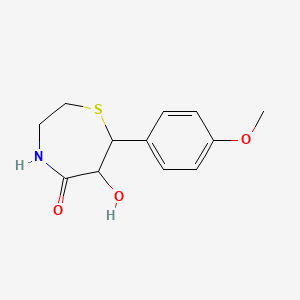
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
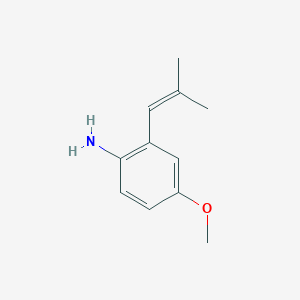

![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
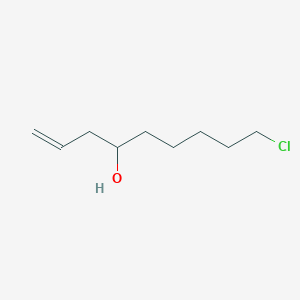

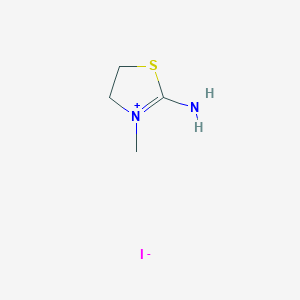
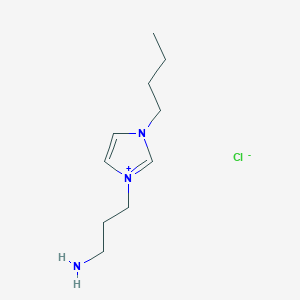
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
